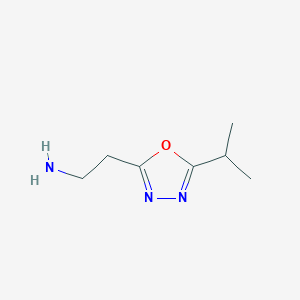
2-(5-Isopropyl-1,3,4-oxadiazol-2-YL)ethanamine
Cat. No. B8683328
M. Wt: 155.20 g/mol
InChI Key: LAUHQZLJBFOKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08354418B2
Procedure details


4.00 g (15.67 mmol) tert-butyl [2-(5-isopropyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate and 20 ml trifluoroacetic acid are stirred in 200 ml dichloromethane for 24 hours at ambient temperature. Then the mixture is evaporated down, the residue is made basic and extracted with ethyl acetate. The organic phase is dried and evaporated to dryness.
Name
tert-butyl [2-(5-isopropyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate
Quantity
4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[N:6][N:5]=1)([CH3:3])[CH3:2].FC(F)(F)C(O)=O>ClCCl>[CH:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][NH2:11])=[N:6][N:5]=1)([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
tert-butyl [2-(5-isopropyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=NN=C(O1)CCNC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the mixture is evaporated down
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)C1=NN=C(O1)CCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
